(4-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌嗪-1-基)(2,4-二甲基噻唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

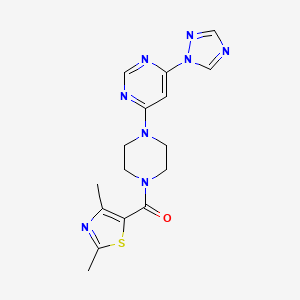

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.

BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

该化合物在癌症研究领域显示出可喜的结果。 一项研究报道了包括该化合物在内的1,2,4-三唑衍生物的合成,并评估了其对三种人类癌细胞系(包括MCF-7、HeLa和A549)的细胞毒活性 。 其中一些化合物显示出低于12 μM的良好细胞毒活性,针对HeLa细胞系 。

抗菌活性

包含1,2,4-三唑环结构的化合物,如该化合物,具有多方向的生物活性。 它们显示出显著的抗菌活性 。 这使得它们成为开发新型抗菌剂的潜在候选药物,可以帮助解决日益严重的微生物耐药问题 。

抗真菌活性

1,2,4-三唑及其衍生物与多种药理作用有关,包括抗真菌作用 。 这表明该化合物可能用于治疗真菌感染。

抗炎活性

1,2,4-三唑及其衍生物也与抗炎作用有关 。 这表明该化合物可以探索其在治疗炎症性疾病中的潜在用途。

抗惊厥活性

1,2,4-三唑及其衍生物与抗惊厥作用有关 。 这表明该化合物可能用于治疗抽搐症。

化学疗法中的潜在用途

化学疗法是治疗癌症疾病最常用的方法,其中利用各种化学治疗药物杀死癌细胞,对正常细胞的副作用最小 。 发现和开发更有效和更有效的抗癌药物是现代药物化学中最具临床挑战性的课题之一 。 该化合物作为一种1,2,4-三唑衍生物,可能在化学疗法中得到应用。

作用机制

Target of Action

Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively.

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the uncontrolled growth of cells, a characteristic feature of cancer.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

生物活性

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Pyrimidine and Piperazine Integration : The pyrimidine and piperazine units are introduced via nucleophilic substitution reactions.

- Thiazole Incorporation : The thiazole ring is formed through condensation reactions that involve thioketones and amines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) using MTT assays.

- Results : It exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines, indicating a promising antiproliferative effect .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| SW480 | 20 | Cell cycle arrest |

| A549 | 25 | Apoptosis via caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Pathogens Tested : It demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were found to be below 50 µg/mL for most tested strains, suggesting good antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Triazole and Thiazole Influence : Modifications in the triazole or thiazole rings significantly affect the potency. For example, substituents at the 5-position of the thiazole enhance activity against cancer cell lines .

- Piperazine Modifications : Alterations in the piperazine ring can lead to varying degrees of selectivity towards different kinases involved in cancer progression .

Case Studies

Several case studies have been conducted to further elucidate the biological mechanisms:

- Study on Apoptosis Induction : Flow cytometry analysis showed that treatment with this compound led to an increase in early and late apoptotic cells in MCF-7 cell lines.

- Cell Cycle Analysis : The compound was found to induce G2/M phase arrest, suggesting a mechanism that halts cell division prior to mitosis .

属性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8OS/c1-11-15(26-12(2)21-11)16(25)23-5-3-22(4-6-23)13-7-14(19-9-18-13)24-10-17-8-20-24/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODITAOUXZBIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。